molecular formula C11H10BrNO2 B100692 ethyl 5-bromo-1H-indole-2-carboxylate CAS No. 16732-70-0

ethyl 5-bromo-1H-indole-2-carboxylate

Cat. No. B100692
CAS RN: 16732-70-0
M. Wt: 268.11 g/mol
InChI Key: LWRLKENDQISGEU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indole-2-carboxylate is a brominated indole derivative, which is a compound of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 5-position on the indole ring and the ethyl carboxylate group at the 2-position makes it a versatile precursor for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated indole derivatives has been reported in several studies. For instance, a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate is described, highlighting the potential for creating various substituted indole compounds that can serve as intermediates for further chemical reactions . Another study reports the synthesis of a mecarbinate derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, through the gradual evaporation of acetone . These methods demonstrate the synthetic accessibility of brominated indole derivatives, which could be adapted for the synthesis of ethyl 5-bromo-1H-indole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of brominated indole derivatives has been extensively studied using various spectroscopic methods and quantum chemical calculations. For example, the crystal structure and Hirshfeld surface analysis of a complex indole derivative provide insights into the intermolecular interactions and the stabilization of the molecular structure . Similarly, the structure of monobrominated ethyl indole-3-carboxylate has been investigated, which could provide a basis for understanding the structural aspects of ethyl 5-bromo-1H-indole-2-carboxylate .

Chemical Reactions Analysis

Brominated indole derivatives are known to participate in various chemical reactions due to the presence of reactive sites. The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions. For instance, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation demonstrates the reactivity of the indole ring . Additionally, the synthesis of 5-hydroxyindole derivatives as inhibitors of human 5-lipoxygenase indicates the potential for brominated indoles to be used in the design of bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives can be inferred from their molecular structure and the nature of their substituents. The presence of the bromine atom is likely to increase the molecular weight and influence the compound's boiling and melting points. The ethyl carboxylate group may contribute to the solubility of the compound in organic solvents. Thermal stability is another important property, as demonstrated by the good thermal stability of a related compound up to 215 °C . These properties are crucial for the practical application of ethyl 5-bromo-1H-indole-2-carboxylate in chemical synthesis and pharmaceutical research.

Scientific Research Applications

Structural and Synthesis Studies

  • The structure of monobrominated ethyl indole carboxylate compounds, including variants of ethyl 5-bromo-1H-indole-2-carboxylate, has been a subject of research, contributing to our understanding of bromoindoles and their derivatives (Leggetter & Brown, 1960).
  • Research focused on the synthesis and structural analysis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a related compound, helps in the exploration of new bromoindole-based molecules (Luo, Ma, Zhou, & Huang, 2019).

Synthesis Technology and Optimization

  • Studies on synthesis technology for bromomethyl ethyl indole carboxylates contribute to the understanding and optimization of synthetic processes for compounds similar to ethyl 5-bromo-1H-indole-2-carboxylate (Huang Bi-rong, 2013).

Crystal Structure Analysis

  • The crystal structure of compounds like ethyl 5-bromo-1H-indole-2-carboxylate has been analyzed to understand their molecular arrangements and intermolecular interactions, which is vital for potential pharmaceutical applications (Geetha et al., 2017).

Preparation Techniques

  • Research on the preparation of similar indole derivatives, such as ethyl 5-iodo-1H-indole-2-carboxylate, offers insights into the methodologies that could be applied to ethyl 5-bromo-1H-indole-2-carboxylate (Beshore & Dinsmore, 2003).

Antiviral Activity Studies

  • Some derivatives of ethyl 5-bromo-1H-indole-3-carboxylate have been studied for their potential anti-hepatitis B virus activities, indicating the relevance of such compounds in antiviral research (Chai et al., 2006).

Marine Sponge Derivatives

  • Investigations into brominated tryptophan alkaloids from marine sponges have identified derivatives of ethyl 5-bromo-1H-indole-3-carboxylate, highlighting its occurrence in natural sources (Segraves & Crews, 2005).

Anti-inflammatory Potential

  • Ethyl 5-bromo-1H-indole-3-carboxylate derivatives have been explored for their potential as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation, suggesting their utility in developing anti-inflammatory therapeutics (Karg et al., 2009).

Future Directions

The novel indole derivatives, particularly compound 3a, are promising anti-cancer agents which inhibit cell proliferation by inhibiting EGFR tyrosine kinase activity . Future research could focus on further exploring the potential of these compounds in cancer treatment.

properties

IUPAC Name

ethyl 5-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLKENDQISGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293321
Record name Ethyl 5-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-bromo-1H-indole-2-carboxylate

CAS RN

16732-70-0
Record name 16732-70-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-Bromoindole-2-carboxylate
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Synthesis routes and methods

Procedure details

In a 500 ml flask, 14 g of 4-bromophenylhydrazine hydrochloride was dissolved in 170 ml of ethanol, and 1.2 ml of sulfuric acid and 8.5 ml of ethyl pyruvate were added. The reaction mixture was stirred for about 2 hours at room temperature and evaporated under reduced pressure to dryness. To the residue was added 23 ml of polyphosphoric acid, and the resulting solution was then stirred for 2 hours at 100° C.-110° C. After water was added, the reaction solution was neutralized with saturated aqueous NaHCO3 solution and then extracted to times with ethyl acetate. The extracts were combined, dried over MgSO4 and then evaporated. The residue was purified with silica gel column chromatography [eluent: n-hexane/ethyl acetate(9:1)] to obtain 10 g of the title compound as a brown solid.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
YD Mane, YP Sarnikar, SM Surwase… - Research on Chemical …, 2017 - Springer
A series of novel, bioactive 5-substituted indole-2-carboxamide derivatives (10a–t and 14a–k) are synthesized by the coupling of 5-substituted indole-2-carboxylic acids with various …
Number of citations: 18 link.springer.com
YD Mane, SS Patil, DO Biradar… - Heterocyclic …, 2018 - degruyter.com
… Condensation of 2 with ethyl pyruvate followed by cyclization of the resultant product 3 furnished ethyl 5-bromo-1H-indole-2-carboxylate (4) [23]. Benzylation of 4 with 4-chlorobenzyl …
Number of citations: 5 www.degruyter.com
KR Dandagvhal - 2022 - lib.unipune.ac.in
… 1H NMR of Ethyl 5-bromo-1H-indole-2-carboxylate … 13C NMR of Ethyl 5-bromo-1H-indole-2-carboxylate … 16 Mass spectra of Ethyl 5-bromo-1H-indole-2-carboxylate …
Number of citations: 0 lib.unipune.ac.in
OM Hassan, A Kubba… - Anti-Cancer Agents in …, 2023 - ingentaconnect.com
Background: The indole backbone is encountered in a class of N-heterocyclic compounds with physiological and pharmacological effects such as anti-cancer, anti-diabetic, and anti-HIV…
Number of citations: 4 www.ingentaconnect.com
S Harishkumar, ND Satyanarayan… - Der. Pharma …, 2018 - researchgate.net
… to the reported method [19], the compound ethyl 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylate (3) synthesized by using the mixture of ethyl 5-bromo-1H-indole-2-carboxylate (1) …
Number of citations: 3 www.researchgate.net
OM Hassan, AA Razzak Mahmood… - …, 2022 - Wiley Online Library
A new set of 5‐bromoindole‐2‐carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR‐2 tyrosine kinase (TK). Various physical (color, …
DC Beshore, CJ Dinsmore - Synthetic communications, 2003 - Taylor & Francis
… While ethyl 5-bromo-1H-indole-2-carboxylate is available, we were surprised to discover that a synthesis of the more reactive and versatile 5-iodo-1H-indole-2-carboxylate (1) was …
Number of citations: 10 www.tandfonline.com
M Hassam, VJ Smith - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
… Ethyl-5-bromo-1H-indole-2-carboxylate has been employed as a building block in the synthesis of various anti-HIV active molecules, particularly in the search for novel non-nucleoside …
Number of citations: 2 scripts.iucr.org
G La Regina, T Sarkar, R Bai, MC Edler… - Journal of medicinal …, 2009 - ACS Publications
… Ethyl 5-bromo-1H-indole-2-carboxylate (59) was prepared by intramolecular cyclization of the corresponding ethyl pyruvate 4-bromophenylhydrazone (57) in polyphosphoric acid (PPA) …
Number of citations: 112 pubs.acs.org
OM Hassan, AAR Mahmood… - Tikrit Journal of …, 2023 - tjphs.tu.edu.iq
The current study reports the design and synthesis of novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid and their molecular docking properties. In order to determine the …
Number of citations: 0 tjphs.tu.edu.iq

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